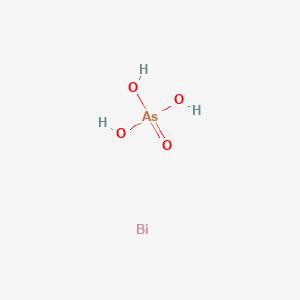
Arsoric acid;bismuthane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsoric acid: (H₃AsO₄) and bismuthane (BiH₃) are two distinct chemical compounds with unique properties and applicationsIt is primarily found in solution and is known for its oxidizing properties . Bismuthane, on the other hand, is the heaviest analogue of ammonia and is known for its instability, decomposing to bismuth metal at temperatures below 0°C .
Métodos De Preparación
Arsoric Acid:
Synthetic Routes and Reaction Conditions: Arsoric acid can be synthesized by the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction is typically carried out under controlled conditions to ensure complete oxidation.
Industrial Production Methods: Industrially, arsoric acid is produced by the reaction of arsenic trioxide with water and an oxidizing agent, such as hydrogen peroxide (H₂O₂), under controlled temperature and pressure conditions.
Bismuthane:
Synthetic Routes and Reaction Conditions: Bismuthane is synthesized by the reaction of bismuth trichloride (BiCl₃) with lithium aluminum hydride (LiAlH₄) in an inert atmosphere. The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Due to its instability, bismuthane is not produced on an industrial scale.
Análisis De Reacciones Químicas
Arsoric Acid:
Types of Reactions: Arsoric acid undergoes various reactions, including oxidation, reduction, and substitution. It is a strong oxidizing agent and can convert iodide to iodine.
Common Reagents and Conditions: Common reagents include reducing agents like sulfur dioxide (SO₂) and oxidizing agents like hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous solutions.
Major Products: Major products include arsenate salts (AsO₄³⁻) and arsenous acid (H₃AsO₃) depending on the reaction conditions.
Bismuthane:
Types of Reactions: Bismuthane primarily undergoes decomposition reactions due to its instability. It can decompose into bismuth metal and hydrogen gas.
Common Reagents and Conditions: Reactions involving bismuthane are typically carried out at low temperatures in an inert atmosphere to prevent decomposition.
Major Products: The primary product of bismuthane decomposition is bismuth metal (Bi) and hydrogen gas (H₂).
Aplicaciones Científicas De Investigación
Arsoric Acid:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and potential use in cancer treatment.
Medicine: Investigated for its potential use in chemotherapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the production of arsenate salts, which are used as wood preservatives and insecticides.
Bismuthane:
Chemistry: Studied for its unique properties as the heaviest analogue of ammonia.
Biology: Investigated for its potential use in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
Comparación Con Compuestos Similares
Propiedades
Número CAS |
13702-38-0 |
|---|---|
Fórmula molecular |
AsBiO4 |
Peso molecular |
347.900 g/mol |
Nombre IUPAC |
bismuth;arsorate |
InChI |
InChI=1S/AsH3O4.Bi/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+3/p-3 |
Clave InChI |
MSJCTWLOXLXSJQ-UHFFFAOYSA-K |
SMILES |
O[As](=O)(O)O.[Bi] |
SMILES canónico |
[O-][As](=O)([O-])[O-].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















